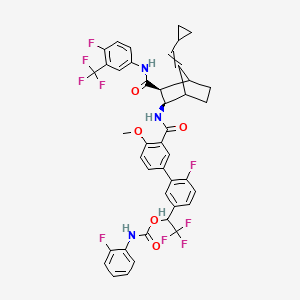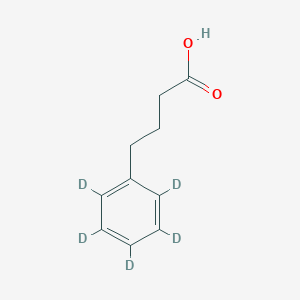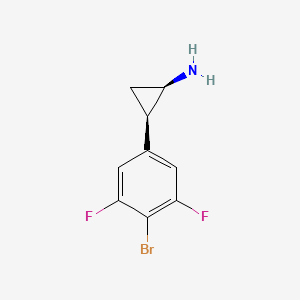
Glyphosate-C2-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyphosate-C2-d2, also known as N-(Phosphonomethyl)glycine-C2-d2, is an isotopic analog of glyphosate. Glyphosate itself is a broad-spectrum systemic herbicide widely used for weed control. The isotopic analog, this compound, is primarily used in scientific research to study the behavior and effects of glyphosate in various environments and biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glyphosate-C2-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method for synthesizing glyphosate is through the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process can be adapted to introduce deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of glyphosate typically involves the reaction of glycine with formaldehyde and phosphorous acid. For the deuterated version, deuterated reagents are used to ensure the incorporation of deuterium atoms. The process involves several steps, including dealkylation and oxidation, to achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions
Glyphosate-C2-d2 undergoes various chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA) and other by-products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at the phosphonomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aminomethylphosphonic acid (AMPA), which is a primary degradation product of glyphosate, and other minor by-products depending on the specific reaction conditions .
科学的研究の応用
Glyphosate-C2-d2 is used extensively in scientific research to study the environmental fate and behavior of glyphosate. Its applications include:
作用機序
Glyphosate-C2-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. By inhibiting EPSPS, glyphosate disrupts the production of these amino acids, leading to the death of the targeted plants .
類似化合物との比較
Similar Compounds
Glyphosate: The non-deuterated version of Glyphosate-C2-d2, widely used as a herbicide.
Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.
N-(Phosphonomethyl)iminodiacetic acid (PhIDAA): An intermediate in the synthesis of glyphosate
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows researchers to trace and study the behavior of glyphosate in various systems with high precision. This makes it an invaluable tool in environmental and biological research .
特性
分子式 |
C3H8NO5P |
|---|---|
分子量 |
171.09 g/mol |
IUPAC名 |
2,2-dideuterio-2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2 |
InChIキー |
XDDAORKBJWWYJS-DICFDUPASA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)NCP(=O)(O)O |
正規SMILES |
C(C(=O)O)NCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


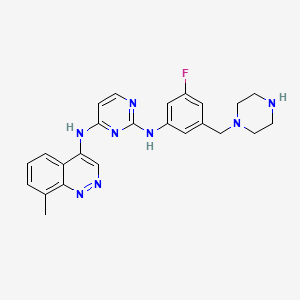
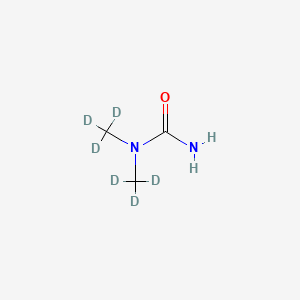
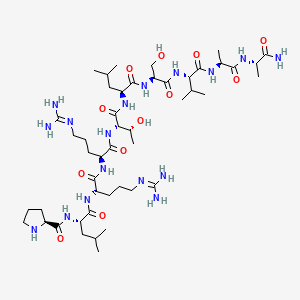
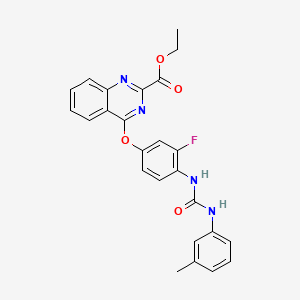
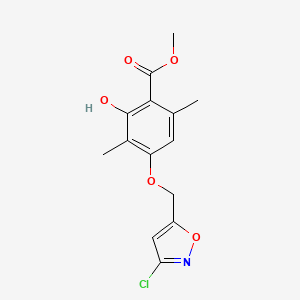
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
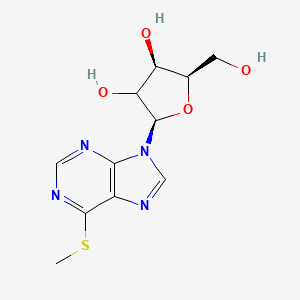
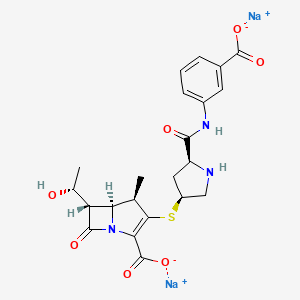
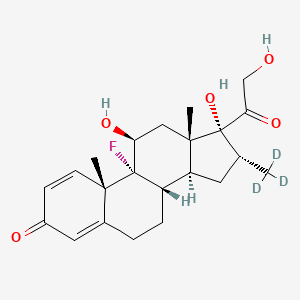
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
